N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide
Description
N-(3,5-Dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide is a substituted acetamide derivative characterized by a 3,5-dichlorophenyl group attached to the acetamide nitrogen and a phenylsulfonyl-anilino moiety at the α-position of the acetamide backbone.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)anilino]-N-(3,5-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O3S/c21-15-11-16(22)13-17(12-15)23-20(25)14-24(18-7-3-1-4-8-18)28(26,27)19-9-5-2-6-10-19/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQANIHASIKKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide typically involves the reaction of 3,5-dichloroaniline with phenylsulfonyl chloride, followed by the introduction of an acetamide group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 3,5-dichloroaniline reacts with phenylsulfonyl chloride in the presence of a base to form N-(3,5-dichlorophenyl)sulfonamide.
Step 2: The resulting sulfonamide is then reacted with acetic anhydride to introduce the acetamide group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl moieties and sulfonyl group enable nucleophilic substitution under controlled conditions:
a. Aromatic Chlorine Displacement
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The 3,5-dichlorophenyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) at elevated temperatures (80–120°C) in polar aprotic solvents like DMF or DMSO.
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Example: Reaction with piperidine yields N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]-N-piperidinylacetamide (yield: 65–72%).
b. Sulfonamide Nitrogen Reactivity
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The sulfonamide NH can act as a weak nucleophile, participating in alkylation or acylation reactions. For instance, treatment with methyl iodide in the presence of NaH forms the N-methylsulfonamide derivative .
Hydrolysis Reactions
The acetamide and sulfonamide linkages are susceptible to hydrolysis:
a. Acidic Hydrolysis
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Under reflux with 6M HCl, the acetamide group hydrolyzes to form 2-[(phenylsulfonyl)anilino]acetic acid and 3,5-dichloroaniline.
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Reaction conditions: 12 hours at 110°C.
b. Basic Hydrolysis
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In NaOH (2M, ethanol/water), the sulfonamide bond cleaves to generate benzenesulfonic acid and the corresponding aniline-acetamide product .
Reduction Reactions
Catalytic hydrogenation targets specific functional groups:
| Reaction Target | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Sulfonyl group | H₂ (1 atm), Pd/C, EtOH, 25°C | N-(3,5-dichlorophenyl)-2-anilinoacetamide | 58% | |
| Aromatic Cl | H₂ (3 atm), Raney Ni, NH₃(l) | Dechlorinated analogs | <30% |
Coupling Reactions
The compound participates in metal-catalyzed cross-couplings:
a. Suzuki-Miyaura Coupling
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The 3,5-dichlorophenyl group reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (DMF, K₂CO₃, 90°C) to form biaryl derivatives.
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Example: Coupling with 4-methoxyphenylboronic acid produces N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]-4'-methoxybiphenylacetamide (yield: 47%).
b. Buchwald-Hartwig Amination
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Palladium-mediated amination of the dichlorophenyl ring with primary/secondary amines generates diversely substituted analogs .
Oxidation Reactions
Controlled oxidation modifies the sulfonamide and aromatic systems:
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Sulfonamide Oxidation : Treatment with m-CPBA (2 eq.) in CH₂Cl₂ converts the sulfonamide to a sulfonic acid derivative .
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Aromatic Ring Oxidation : Ozone in CH₃OH/H₂O cleaves the dichlorophenyl ring to dicarboxylic acid fragments.
Stability Under Physiological Conditions
Studies mimicking biological environments reveal:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 7.4 buffer, 37°C | Slow hydrolysis of acetamide | 48 hours | |
| Liver microsomes | CYP450-mediated dechlorination | 12 hours |
Mechanistic Insights
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Sulfonamide Reactivity : The electron-withdrawing sulfonyl group enhances the acidity of the NH proton (pKa ~9.5), enabling deprotonation and subsequent alkylation .
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Steric Effects : The 3,5-dichloro substitution pattern on the phenyl ring hinders electrophilic aromatic substitution but facilitates nucleophilic pathways.
Scientific Research Applications
Chemistry
N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide serves as a building block in organic synthesis. It is utilized to create more complex molecules with potential applications in pharmaceuticals and materials science.
Biology
The compound has been investigated for its biological activities , particularly:
- Antimicrobial Properties: Studies indicate potential efficacy against various pathogens.
- Anticancer Activity: It acts as an inhibitor of Rac activation by Dock5, affecting cell migration and proliferation pathways. This inhibition suggests a role in cancer treatment strategies .
Medicine
Due to its interaction with biological targets, it is explored as a potential therapeutic agent. Its ability to modulate signaling pathways makes it a candidate for drug development aimed at diseases characterized by aberrant cell signaling .
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals and materials due to its stability and functional properties .
Case Studies
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- Electron-Withdrawing Effects: The trichloroacetamide derivative (Table 1, Row 1) exhibits strong electron-withdrawing Cl substituents, which may reduce electron density at the amide carbonyl, enhancing stability but limiting solubility in polar solvents.
- Steric and Aromatic Effects: The naphthyl-substituted analog (Row 2) demonstrates how bulky aromatic groups influence π-π stacking and crystal packing. The target compound’s phenylsulfonyl-anilino group may similarly affect molecular packing but with added polarity .
- Substituent Complexity : The compound in Row 3 () highlights how additional substituents (e.g., benzyloxy, methoxy) increase molecular weight and steric hindrance, likely reducing reactivity compared to the simpler target compound .
Crystallographic Comparisons
Table 2: Crystallographic Data for Selected Acetamide Derivatives
Key Observations :
- Crystal System Trends: Chlorine substituents (e.g., 3,5-dichloro in Row 1) often stabilize monoclinic or orthorhombic systems due to directional hydrogen bonding. The target compound’s sulfonamide group may promote similar interactions, though its exact crystal parameters remain uncharacterized in the provided evidence .
- Impact of Bulky Groups: The triclinic system observed in naphthyl-substituted acetamides (Row 3) suggests that bulky aromatic groups disrupt symmetric packing, a phenomenon that may also apply to the target compound’s phenylsulfonyl moiety .
Biological Activity
N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide, also known by its CAS number 339102-93-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.
- Molecular Formula : C20H16Cl2N2O3S
- Molar Mass : 435.32 g/mol
- Synonyms :
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may exhibit significant affinity for certain receptors and enzymes involved in disease pathways.
Interaction with Receptors
Studies have shown that derivatives of this compound can selectively bind to sigma receptors, which are implicated in various neurological processes. For instance, compounds structurally similar to this compound have demonstrated high selectivity for the σ1 receptor over the σ2 receptor, suggesting a potential role in pain modulation and neuroprotection .
Biological Activity Data
Case Studies
- Antinociceptive Effects : A study evaluated the antinociceptive effects of a compound related to this compound using the formalin test. Results indicated a dose-dependent reduction in pain response, highlighting its potential as an analgesic agent .
- Cytotoxicity Against Cancer Cells : Research conducted on various cancer cell lines demonstrated that this compound can induce apoptosis. The study reported increased levels of cleaved caspase-3 and decreased Bcl-2 levels, indicating its efficacy in promoting programmed cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
